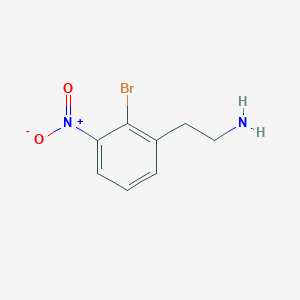
2-(2-Bromo-3-nitrophenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-3-nitrophenyl)ethanamine is an organic compound with the molecular formula C8H9BrN2O2 It is a derivative of ethanamine, where the phenyl ring is substituted with a bromine atom at the second position and a nitro group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-3-nitrophenyl)ethanamine typically involves the bromination and nitration of a suitable precursor, followed by amination. One common method involves the following steps:
Bromination: Bromobenzene is dissolved in concentrated sulfuric acid and maintained at a temperature of 82°C. The mixture is stirred, and bromine is added dropwise. After the reaction is complete, the product is crystallized by cooling to obtain 2-bromobenzene.
Nitration: The brominated compound is then dissolved in methanol, and a nitrating agent such as nitric acid is added. The reaction is carried out at a controlled temperature to obtain 2-bromo-3-nitrobenzene.
Amination: The nitro compound is dissolved in acetonitrile, and ammonia is passed through the solution at 220°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and advanced purification techniques such as column chromatography and crystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-3-nitrophenyl)ethanamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide ions or alkoxide ions under suitable conditions.
Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Sodium hydroxide, ethanol solvent, reflux conditions.
Oxidation: Potassium permanganate, acidic medium.
Major Products Formed
Reduction: 2-(2-Amino-3-nitrophenyl)ethanamine.
Substitution: 2-(2-Hydroxy-3-nitrophenyl)ethanamine.
Oxidation: 2-(2-Nitroso-3-nitrophenyl)ethanamine.
Aplicaciones Científicas De Investigación
2-(2-Bromo-3-nitrophenyl)ethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-3-nitrophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The bromine and nitro groups on the phenyl ring contribute to its reactivity and ability to form covalent bonds with biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, resulting in its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Bromo-2-methylphenyl)ethanamine
- 2-(2-Bromo-4-nitrophenyl)ethanamine
- 2-(2-Chloro-3-nitrophenyl)ethanamine
Uniqueness
2-(2-Bromo-3-nitrophenyl)ethanamine is unique due to the specific positioning of the bromine and nitro groups on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Propiedades
Fórmula molecular |
C8H9BrN2O2 |
|---|---|
Peso molecular |
245.07 g/mol |
Nombre IUPAC |
2-(2-bromo-3-nitrophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrN2O2/c9-8-6(4-5-10)2-1-3-7(8)11(12)13/h1-3H,4-5,10H2 |
Clave InChI |
FHDLEABIJAWLQJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)[N+](=O)[O-])Br)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Boc-amino)methyl]tetrahydro-2H-thiopyran-4-ol](/img/structure/B13573984.png)
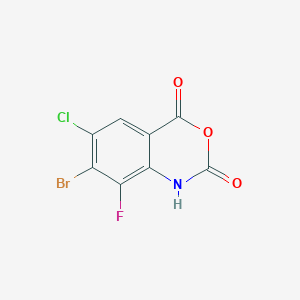
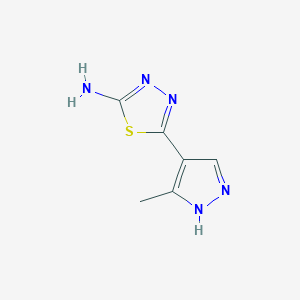
![N-[4-(4-phenylpiperazin-1-yl)butyl]-1-benzofuran-2-carboxamide](/img/structure/B13574016.png)
![N-(6-aminohexyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamidehydrochloride](/img/structure/B13574018.png)
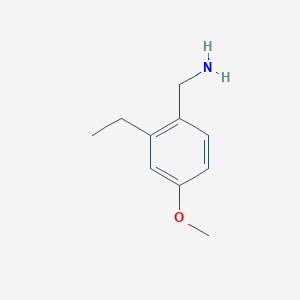
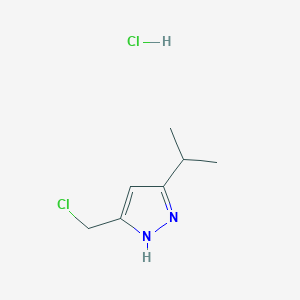
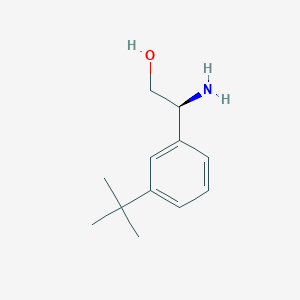
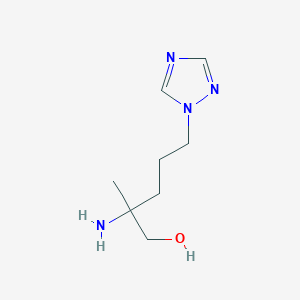
![rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine-4-carboxamide,trans](/img/structure/B13574051.png)
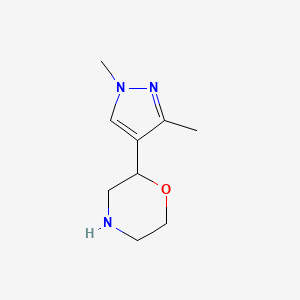
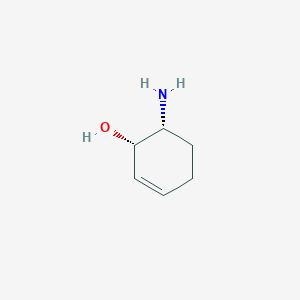
![6-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13574072.png)
![2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride](/img/structure/B13574073.png)
